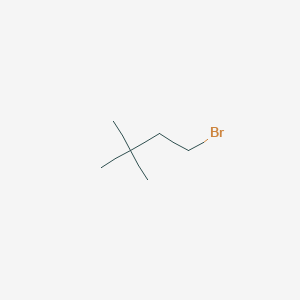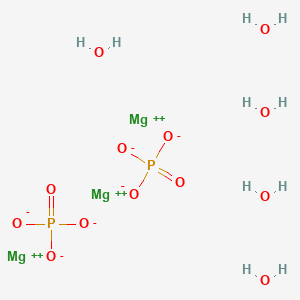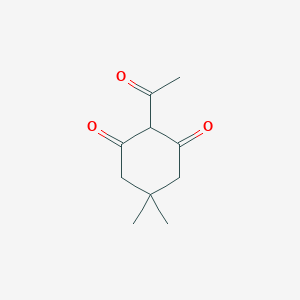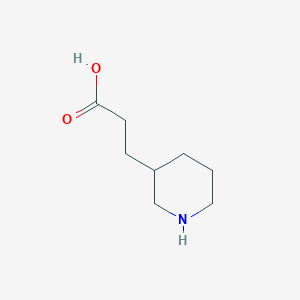
Benzoylmethyltriphenylphosphoniumchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoylmethyltriphenylphosphonium chloride is a chemical compound with the molecular formula C26H22ClOP and a molecular weight of 416.88 g/mol . It is known for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to various alkenes.
Wissenschaftliche Forschungsanwendungen
Benzoylmethyltriphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.
Biology: It serves as a reagent in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
Target of Action
The primary target of Benzoylmethyltriphenylphosphonium chloride is the mitochondria . Mitochondria are essential organelles in cells, playing a crucial role in energy production, cell signaling, and apoptosis. They have been implicated in various diseases, including cancer, diabetes, cardiovascular, and neurodegenerative diseases .
Mode of Action
Benzoylmethyltriphenylphosphonium chloride, like other triphenylphosphonium (TPP) compounds, is a lipophilic cation . It is believed to accumulate within the mitochondria due to the organelle’s large transmembrane electric potential (negative inside), which facilitates the accumulation of lipophilic and positively charged molecules . .
Vorbereitungsmethoden
Benzoylmethyltriphenylphosphonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Industrial production methods often involve large-scale batch processes, where the reactants are combined in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process .
Analyse Chemischer Reaktionen
Benzoylmethyltriphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylmethyltriphenylphosphonium oxide.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Benzoylmethyltriphenylphosphonium chloride can be compared with other phosphonium salts, such as:
Methoxymethyltriphenylphosphonium chloride: Used in similar Wittig reactions but with different reactivity and selectivity.
Phenacyltriphenylphosphonium chloride: Another phosphonium salt with distinct applications in organic synthesis.
The uniqueness of benzoylmethyltriphenylphosphonium chloride lies in its specific reactivity and the types of alkenes it can produce, making it a valuable reagent in organic chemistry .
Eigenschaften
IUPAC Name |
phenacyl(triphenyl)phosphanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22OP.ClH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCGJRBQMOICX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937386 |
Source


|
| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1678-18-8 |
Source


|
| Record name | 1678-18-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)




